Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate
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Overview
Description
Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is a synthetic organic compound that features a tert-butyl group, a fluorophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the fluorophenyl group: This step often involves the use of fluorinated aromatic compounds and suitable coupling reactions.
Attachment of the tert-butyl group: This is usually done through alkylation reactions using tert-butyl halides or related reagents.
Carbamate formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring or the fluorophenyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the carbamate group.
Substitution: The fluorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the oxadiazole ring and the fluorophenyl group can impart significant biological activity, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the carbamate group can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Tert-butyl {[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate: Similar structure but with a bromophenyl group.
Uniqueness
The presence of the fluorophenyl group in Tert-butyl {[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3/c1-15(2,3)21-14(20)19(4)9-12-17-13(18-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNLAJZKQKBTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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